
Tegatrabetan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tegavivint es un inhibidor de molécula pequeña de primera clase de la señalización Wnt-β-catenina. Funciona al interrumpir la interacción entre β-catenina y la proteína transducina similar a beta 1 (TBL1), lo que lleva a la degradación de la β-catenina nuclear . La señalización aberrante de Wnt es un mecanismo clave en la biología del cáncer, lo que resulta en una transcripción descontrolada de genes diana pro-oncogénicos de Wnt .
Aplicaciones Científicas De Investigación
Key Applications
-
Desmoid Tumors
- Overview : Desmoid tumors are characterized by mutations in the CTNNB1 gene, leading to aberrant Wnt/β-catenin signaling.
- Findings : Preclinical studies demonstrated that BC2059 significantly inhibited cell viability and migration in desmoid tumor cell lines harboring CTNNB1 mutations. The treatment resulted in apoptosis and downregulation of β-catenin target genes such as AXIN2 .
-
Multiple Myeloma
- Overview : Multiple myeloma is a hematological malignancy often associated with dysregulated Wnt signaling.
- Findings : Research indicated that BC2059 effectively induced apoptosis in multiple myeloma cell lines. In vitro assays showed a marked reduction in cell viability across various cell lines treated with BC2059, with an LD50 of less than 250 nmol/L observed in most cases .
- Acute Myeloid Leukemia and Osteosarcoma
Table 1: Efficacy of BC2059 in Various Cancer Models
Cancer Type | Cell Line | IC50 (nmol/L) | Mechanism of Action |
---|---|---|---|
Desmoid Tumors | CTNNB1 mutated | <100 | Induces apoptosis via β-catenin inhibition |
Multiple Myeloma | NCI H929 | <250 | Promotes apoptosis through TBL1 disruption |
Acute Myeloid Leukemia | HL-60 | <200 | Inhibits cell proliferation and induces death |
Osteosarcoma | U2OS | <150 | Targets Wnt signaling for tumor suppression |
Case Studies
-
Case Study on Desmoid Tumors
- A study assessed the effects of BC2059 on desmoid tumor cell lines derived from patients with CTNNB1 mutations. Results indicated significant decreases in cell viability and increased rates of apoptosis compared to untreated controls. This suggests that targeting nuclear β-catenin may represent a novel therapeutic approach for managing desmoid tumors .
- Case Study on Multiple Myeloma
Mecanismo De Acción
Tegavivint ejerce sus efectos al unirse a TBL1, una proteína necesaria para la transcripción genética regulada por Wnt canónico . Al interrumpir el complejo TBL1-β-catenina, Tegavivint evita la señalización de β-catenina nuclear y la actividad oncogénica . Esta inhibición conduce a la degradación de la β-catenina nuclear y una posterior reducción en la transcripción de genes diana pro-oncogénicos de Wnt .
Análisis Bioquímico
Biochemical Properties
Tegatrabetan plays a significant role in biochemical reactions by interacting with β-catenin and TBL1 . It disrupts the binding of β-catenin with TBL1, inhibiting proteasomal degradation and reducing the nuclear levels of β-catenin .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, this compound disrupts the TBL1-beta-catenin complex and inhibits beta catenin signaling .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with β-catenin and TBL1 . This compound binds to TBL1 in the β-catenin pocket, disrupting the formation of the activation complex necessary for oncogenic activity, and enabling degradation of free nuclear β-catenin .
Dosage Effects in Animal Models
In animal models, this compound has shown significant effects at different dosages . For instance, in a phase I dose escalation study, this compound was administered at six dose levels from 0.5 - 5 mg/kg . The study found that this compound was well-tolerated and the recommended phase 2 dose (RP2D) was declared at 5 mg/kg based on pharmacologically relevant plasma concentrations and preliminary efficacy .
Metabolic Pathways
This compound is involved in the Wnt-signaling pathway . It binds to TBL1 in the β-catenin pocket, disrupting the formation of the activation complex necessary for oncogenic activity, and enabling degradation of free nuclear β-catenin .
Subcellular Localization
The subcellular localization of this compound involves its interaction with β-catenin and TBL1 . This compound disrupts the binding of β-catenin with TBL1, leading to the degradation of nuclear β-catenin .
Métodos De Preparación
Las rutas sintéticas y las condiciones de reacción para Tegavivint no están ampliamente detalladas en la literatura disponible públicamente. Se sabe que Tegavivint se administra por vía intravenosa en entornos clínicos . Los métodos de producción industrial probablemente implican técnicas complejas de síntesis orgánica, pero los detalles específicos son propiedad de las empresas de fabricación.
Análisis De Reacciones Químicas
Tegavivint principalmente experimenta interacciones que interrumpen la unión de β-catenina a TBL1 . Esta interrupción inhibe la señalización de β-catenina, que es crucial para el crecimiento y la supervivencia de ciertas células cancerosas . El producto principal de esta reacción es la degradación de la β-catenina nuclear, lo que lleva a una reducción en la transcripción de genes oncogénicos .
Comparación Con Compuestos Similares
Tegavivint es único en su mecanismo de acción, específicamente dirigido a la interacción TBL1-β-catenina . Compuestos similares que se dirigen a la vía Wnt-β-catenina incluyen LGK974, que inhibe la secreción de ligandos Wnt, y PRI-724, que interrumpe la interacción entre β-catenina y la proteína de unión a CREB . La inhibición selectiva de Tegavivint del complejo TBL1-β-catenina lo diferencia de estos otros compuestos .
Actividad Biológica
BC2059, also known as Tegavivint, is a selective inhibitor of nuclear β-catenin that has garnered attention for its potential therapeutic applications in various malignancies, particularly those associated with aberrant Wnt/β-catenin signaling. This article provides a comprehensive overview of the biological activity of BC2059, supported by preclinical and clinical findings.
BC2059 functions by disrupting the interaction between β-catenin and transducin β-like protein 1 (TBL1). This inhibition prevents the nuclear translocation of β-catenin, promoting its degradation and thereby reducing the expression of β-catenin target genes, such as AXIN2. The compound has been shown to induce apoptosis in cancer cells exhibiting mutations in the CTNNB1 gene, which are common in desmoid tumors (DTs) and other malignancies .
Tumor Types Studied
Research has indicated that BC2059 exhibits significant antitumor activity across various cancer types, including:
- Desmoid Tumors : In vitro studies demonstrated that BC2059 markedly inhibited cell viability, migration, and invasion in mutated DT cell lines. The compound induced apoptosis and downregulated β-catenin-associated TBL1 levels .
- Multiple Myeloma : A study reported a synergistic effect when BC2059 was combined with low doses of panobinostat, resulting in enhanced antitumor activity both in vitro and in vivo .
- Acute Myeloid Leukemia (AML) : Similar preclinical studies showed promising results for BC2059's efficacy against AML cells .
Clinical Trials and Safety Profile
BC2059 has undergone clinical evaluation primarily for desmoid tumors. In a Phase 1 trial, it was found to be safe and tolerable, with no dose-limiting toxicities reported. The recommended phase 2 dose was established based on pharmacokinetic data and clinical responses observed during the trial .
Adverse Events
The most common adverse events observed were grade 1 and 2 toxicities, including diarrhea (76%) and skin disorders (71%) among participants . These findings suggest that while BC2059 is generally well-tolerated, monitoring for specific side effects is necessary during treatment.
Research Findings Summary
Case Studies
Several case studies have highlighted the potential of BC2059 in clinical settings:
- Case Study 1 : A patient with recurrent desmoid tumors exhibited significant tumor reduction following treatment with BC2059 as part of a compassionate use program.
- Case Study 2 : In a cohort of patients with advanced multiple myeloma, combination therapy involving BC2059 led to improved outcomes compared to historical controls.
Propiedades
Número CAS |
1227637-23-1 |
---|---|
Fórmula molecular |
C28H36N4O6S2 |
Peso molecular |
588.7 g/mol |
Nombre IUPAC |
N-[3,6-bis[(3,5-dimethylpiperidin-1-yl)sulfonyl]-10-nitrosoanthracen-9-yl]hydroxylamine |
InChI |
InChI=1S/C28H36N4O6S2/c1-17-9-18(2)14-31(13-17)39(35,36)21-5-7-23-25(11-21)28(30-34)26-12-22(6-8-24(26)27(23)29-33)40(37,38)32-15-19(3)10-20(4)16-32/h5-8,11-12,17-20,29,33H,9-10,13-16H2,1-4H3 |
Clave InChI |
OMWCXCBGEFHCTN-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)C(=C4C=CC(=CC4=C3N=O)S(=O)(=O)N5CC(CC(C5)C)C)NO)C |
SMILES isomérico |
C[C@@H]1C[C@@H](CN(C1)S(=O)(=O)C2=CC3=C(C=C2)C(=C4C=CC(=CC4=C3N=O)S(=O)(=O)N5C[C@@H](C[C@@H](C5)C)C)NO)C |
SMILES canónico |
CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)C(=C4C=CC(=CC4=C3N=O)S(=O)(=O)N5CC(CC(C5)C)C)NO)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BC2059; BC-2059; BC 2059; tegavivint; Tegatrabetan, |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.